molecular formula C19H18F6N2O B142286 Enpiroline CAS No. 66364-73-6

Enpiroline

カタログ番号: B142286
CAS番号: 66364-73-6
分子量: 404.3 g/mol
InChIキー: OCVRKDMRZFCUEE-RHSMWYFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エンピロリンは、トレオ-α-(2-ピペリジル)-2-トリフルオロメチル-6-(4-トリフルオロメチルフェニル)-4-ピリジンメタノールとしても知られ、抗マラリア薬です。それは、インビトロおよび非免疫感染被験者において、マラリア原虫ファルシパラムに対する活性を示します。 さらに、それは抗住血吸虫活性も発揮します .

2. 製法

エンピロリンは、さまざまな合成経路を介して合成することができます。 一般的な方法の1つは、2-ピペリジル-2-トリフルオロメチル-6-(4-トリフルオロメチルフェニル)-4-ピリジンメタノールと適切な試薬を制御された条件下で反応させることを含みます . 工業生産方法では、乳化溶媒蒸発法がよく用いられます。この方法は、高純度で低毒性の材料を必要とする用途に特に適しています .

化学反応の分析

エンピロリンは、次のようないくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、アンモニア水溶液と銅触媒が含まれます。 これらの反応から生成される主な生成物には、さまざまなアミノピリジン誘導体が含まれます .

4. 科学研究アプリケーション

エンピロリンは、幅広い科学研究用途を持っています。

科学的研究の応用

Antimalarial Activity

Enpiroline has been primarily studied for its efficacy against malaria, particularly in combating multidrug-resistant strains of Plasmodium falciparum.

  • Clinical Trials : A study involving 22 non-immune subjects infected with a resistant strain demonstrated that this compound was curative with a minimum effective dose of approximately 10 mg/kg. The treatment led to rapid clearance of parasitemia within a single day, indicating its potential as a frontline therapy against resistant malaria strains .
  • Mechanism of Action : this compound operates by inhibiting the growth of the malaria parasite, showing effectiveness in both in vitro and in vivo models. Its pharmacokinetic properties suggest a favorable profile for treating infections caused by drug-resistant strains .

Antischistosomal Activity

Recent research has highlighted this compound's potential against schistosomiasis, particularly Schistosoma mansoni and Schistosoma haematobium.

  • Efficacy Studies : In animal models, this compound demonstrated significant reductions in worm burden (up to 93.1%) one week post-treatment. It was administered orally at a dosage of 200 mg/kg body weight, and the results indicated a slow migration of worms to the liver, where they were effectively targeted .
  • Pharmacokinetics : The pharmacokinetic studies revealed that this compound had increased half-life and area under the concentration-time curve (AUC) values in infected animals compared to uninfected controls, suggesting altered drug metabolism during infection .

Oncology Applications

This compound has also been explored for its potential as an anticancer agent, particularly against chemoresistant neuroblastoma.

  • Discovery of Epi-Enpiroline : A diastereomer of this compound, termed epi-enpiroline, was identified through high-throughput screening as capable of inducing apoptosis in vincristine-resistant neuroblastoma cells via the mitochondrial apoptotic pathway. This compound demonstrated significant tumor growth reduction in preclinical models .
  • Preclinical Models : In vivo experiments using patient-derived xenograft models showed that treatment with epi-enpiroline resulted in decreased tumor volume and metastasis compared to control groups. These findings suggest that further exploration into its mechanisms and broader applications in oncology is warranted .

Summary Table of Applications

Application AreaStudy TypeKey FindingsReference
AntimalarialClinical TrialCurative at 10 mg/kg; rapid clearance of parasitemia
AntischistosomalAnimal Study93.1% reduction in worm burden post-treatment
OncologyPreclinical ModelInduces apoptosis in chemoresistant neuroblastoma cells

Case Studies Overview

  • Antimalarial Case Study : In a controlled trial with non-immune subjects, this compound's administration resulted in complete recovery from malaria symptoms within 24 hours.
  • Antischistosomal Case Study : Mice treated with this compound showed significant decreases in schistosome populations within the liver after one week, indicating effective drug action.
  • Oncology Case Study : Epi-enpiroline's efficacy against neuroblastoma was demonstrated through significant tumor size reduction in xenograft models, highlighting its potential as a novel anticancer agent.

作用機序

エンピロリンの作用機序は、その分子間水素結合を形成する能力に関係しています。これは、共通の受容体部位に結合する可能性を示しています。 この結合は、寄生虫の正常な機能を阻害し、寄生虫の死につながります .

6. 類似の化合物との比較

エンピロリンは、メフロキンやその関連するアリールメタノールなどの他の抗マラリア薬に似ています。 エンピロリンは、マラリア原虫ファルシパラムや住血吸虫マンソニの特定の株に対する高い活性など、独自の特性を示します . 類似の化合物には以下が含まれます。

  • メフロキン
  • WR7930
  • WR29252
  • WR7524 .

エンピロリンのユニークな構造的特徴と高い有効性により、寄生虫病との闘いにおいて貴重な化合物となっています。

類似化合物との比較

Enpiroline is similar to other antimalarial compounds such as mefloquine and its related arylmethanols. this compound exhibits unique properties, including higher activity against certain strains of Plasmodium falciparum and Schistosoma mansoni . Similar compounds include:

This compound’s unique structural features and high efficacy make it a valuable compound in the fight against parasitic diseases.

生物活性

Enpiroline is a promising compound primarily recognized for its antimalarial and potential antischistosomal activities. This article delves into its biological activity, pharmacokinetics, and therapeutic implications based on recent research findings.

This compound is a substituted pyridine derivative with the molecular formula C19H18F6N5OC_{19}H_{18}F_6N_5O. Its structure allows it to interact effectively with biological targets, particularly in the treatment of malaria caused by Plasmodium falciparum and schistosomiasis caused by Schistosoma mansoni and S. haematobium.

Crystal Structure Analysis

Research has shown that this compound exhibits a three-dimensional crystal structure that resembles known antimalarial agents like quinine and quinidine. This structural similarity suggests that this compound may bind to common receptor sites involved in the parasite's survival, facilitating its antimalarial effects through mechanisms such as inhibition of heme polymerization and interference with metabolic pathways essential for the parasite's growth .

Antimalarial Activity

This compound has demonstrated significant in vitro and in vivo antimalarial activity against chloroquine-resistant strains of P. falciparum. In comparative studies, this compound showed superior efficacy over traditional treatments like chloroquine and mefloquine, with IC50 values indicating potent activity against various strains of the malaria parasite .

Table 1: Antimalarial Efficacy of this compound Compared to Other Agents

CompoundIC50 (nM)Activity Against Chloroquine-Resistant Strains
This compound17.7Yes
Mefloquine56.7Yes
Chloroquine250No

Antischistosomal Activity

In studies involving murine models infected with S. mansoni, this compound exhibited remarkable efficacy, achieving a worm burden reduction of up to 93.1% at one week post-treatment. The pharmacokinetic profiles indicated a prolonged half-life and increased area under the curve (AUC) in infected versus uninfected mice, suggesting altered drug metabolism due to the infection .

Table 2: Pharmacokinetic Parameters of this compound in Infected vs. Uninfected Mice

ParameterInfected Mice (n=3)Uninfected Mice (n=3)
Half-Life (t1/2)182.7 h33.6 h
AUC (ng·h/ml)1,116,517.8522,409.1

Case Study: Efficacy in Schistosomiasis

A study evaluated the effects of this compound in a chronic S. mansoni infection model. Following administration of this compound at a dosage of 200 mg/kg, significant reductions in worm burden were observed, alongside alterations in drug disposition parameters which suggest that this compound's efficacy may be enhanced in patients with schistosomiasis due to its pharmacokinetic properties .

Side Effects and Safety Profile

While this compound shows promising therapeutic effects, its safety profile needs further investigation. Initial studies indicate low toxicity levels compared to other antimalarial agents; however, comprehensive clinical trials are necessary to establish its safety in diverse populations .

特性

IUPAC Name

(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVRKDMRZFCUEE-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66364-73-6
Record name Enpiroline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENPIROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7Y72EP9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enpiroline
Reactant of Route 2
Enpiroline
Reactant of Route 3
Reactant of Route 3
Enpiroline
Reactant of Route 4
Enpiroline
Reactant of Route 5
Enpiroline
Reactant of Route 6
Enpiroline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。